molecular formula C17H18ClNO2S B1682681 2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide CAS No. 178870-32-1

2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide

Cat. No. B1682681
M. Wt: 335.8 g/mol
InChI Key: YZHIXLCGPOTQNB-UHFFFAOYSA-N
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Patent
US06710077B1

Procedure details

A reaction mixture of N-[4-chloro-3-(3-methyl-2-butenyloxy)phenyl]-2-methyl-3-furancarboxamide (4 g), sodium bicarbonate (7.4 g) and Lawesson's reagent (3.6 g) in toluene (168 mL) was gradually heated to 85° C. over 1½ hours and then held at this temperature for a further 2½ hours. The reaction mixture was then cooled and filtered through a plug of neutral aluminum oxide and eluted with ether:petroleum ether (1:1). Evaporation of the solvent gave the product, N-[4-chloro-3-(3-methyl-2-butenyloxy)phenyl]-2-methyl-3-furancarbothioamide, 2.6 g.
Name
N-[4-chloro-3-(3-methyl-2-butenyloxy)phenyl]-2-methyl-3-furancarboxamide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([C:11]2[CH:15]=[CH:14][O:13][C:12]=2[CH3:16])=O)=[CH:4][C:3]=1[O:17][CH2:18][CH:19]=[C:20]([CH3:22])[CH3:21].C(=O)(O)[O-].[Na+].COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:37])=CC=1>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([C:11]2[CH:15]=[CH:14][O:13][C:12]=2[CH3:16])=[S:37])=[CH:4][C:3]=1[O:17][CH2:18][CH:19]=[C:20]([CH3:22])[CH3:21] |f:1.2|

Inputs

Step One
Name
N-[4-chloro-3-(3-methyl-2-butenyloxy)phenyl]-2-methyl-3-furancarboxamide
Quantity
4 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)NC(=O)C1=C(OC=C1)C)OCC=C(C)C
Name
Quantity
7.4 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
3.6 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
168 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
held at this temperature for a further 2½ hours
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
FILTRATION
Type
FILTRATION
Details
filtered through a plug of neutral aluminum oxide
WASH
Type
WASH
Details
eluted with ether:petroleum ether (1:1)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)NC(=S)C1=C(OC=C1)C)OCC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.